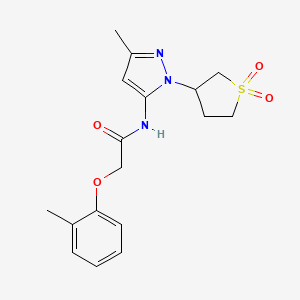

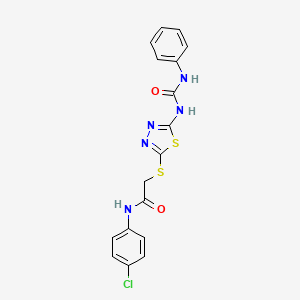

![molecular formula C14H15NO4S B2685428 6-[(环戊基氨基)磺酰]香豆素-2-酮 CAS No. 942864-29-1](/img/structure/B2685428.png)

6-[(环戊基氨基)磺酰]香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Molecular Structure Analysis

The molecular structure of “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” would likely involve a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .科学研究应用

Antidiabetic Activity

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been investigated for their potential as antidiabetic agents. These compounds were designed to target key enzymes involved in glucose metabolism.

Experimental Procedures

- Synthesis : The 6-sulfonamide chromenes were synthesized by reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst .

- Inhibition Assays :

- α-Amylase : The derivatives were evaluated for their inhibitory activity against α-amylase. Most compounds exhibited inhibitory percentages higher than 93% at 100 μg/mL, with two derivatives (2 and 9) showing promising results (IC50 values of 1.76 ± 0.01 and 1.08 ± 0.02 μM, respectively) compared to the standard drug Acarbose .

- α-Glucosidase : The derivatives also demonstrated potency against α-glucosidase, with IC50 values of 0.548 ± 0.02 and 2.44 ± 0.09 μg/mL, again outperforming Acarbose .

- PPAR-γ Activity :

Results

- They also exhibited PPAR-γ activity, suggesting potential benefits for managing insulin sensitivity and glucose homeostasis .

Antibacterial Properties (Bonus Application)

Specific Scientific Field

Medicinal chemistry and antimicrobial research.

Summary

Although not the primary focus, some derivatives of N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide have shown antibacterial properties.

Experimental Procedures

- Synthesis : Similar to the antidiabetic derivatives, these compounds were synthesized using the same method .

- Characterization : The synthesized compound N-(2-chlorophenyl)-2-oxo-2H-chromene-6-sulfonamide was characterized by its melting point, IR spectrum, and NMR data .

Results

属性

IUPAC Name |

N-cyclopentyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPDKYGWWUCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)

![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine](/img/structure/B2685367.png)

![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)